Comparative Efficacy vs. Docusate Calcium in Elderly Patients
In a three-week randomized controlled trial (RCT) involving 46 elderly institutionalized patients, docusate calcium demonstrated a statistically significant increase in mean stool frequency compared to placebo (2.83 vs 1.75 bowel movements per week, P<0.02). In contrast, docusate sodium did not achieve a statistically significant difference from placebo (1.95 vs 1.50 bowel movements per week, P=NS) [1]. This head-to-head comparison against a placebo baseline indicates that docusate calcium may offer a more predictable clinical effect in this specific population.
| Evidence Dimension | Mean Weekly Bowel Movement Frequency |
|---|---|
| Target Compound Data | 1.95 BM/week (vs 1.50 for placebo, P=NS) |
| Comparator Or Baseline | Docusate Calcium: 2.83 BM/week (vs 1.75 for placebo, P<0.02) |
| Quantified Difference | Docusate calcium showed a significant increase of 1.08 BM/week vs placebo; docusate sodium showed a non-significant increase of 0.45 BM/week. |
| Conditions | Three-week RCT in 46 elderly (mean age 82) institutionalized patients. |
Why This Matters
Procurement for geriatric or long-term care formularies should prioritize docusate calcium if the goal is maximizing stool frequency, while docusate sodium may be a more cost-effective option for general OTC use where efficacy is less critical.
- [1] Fain, J. A., & Amato, M. (2011). A review of laxative therapies for treatment of chronic constipation in older adults. Geriatric Nursing, 32(1), 66-74. (citing Fain, 2011). View Source
